N-(cyclobutylmethyl)-1-methyl-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
N-(cyclobutylmethyl)-1-methyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-1-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of cyclobutylmethylamine with 1-methyl-1H-pyrazol-4-amine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)-1-methyl-1H-pyrazol-4-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(cyclobutylmethyl)-1-methyl-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-amine
- N-(cyclopentylmethyl)-1-methyl-1H-pyrazol-4-amine
- N-(cyclohexylmethyl)-1-methyl-1H-pyrazol-4-amine
Uniqueness
N-(cyclobutylmethyl)-1-methyl-1H-pyrazol-4-amine dihydrochloride is unique due to its specific cyclobutylmethyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2913278-01-8 |
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Molecular Formula |
C9H17Cl2N3 |
Molecular Weight |
238.15 g/mol |
IUPAC Name |
N-(cyclobutylmethyl)-1-methylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3.2ClH/c1-12-7-9(6-11-12)10-5-8-3-2-4-8;;/h6-8,10H,2-5H2,1H3;2*1H |
InChI Key |
VVZATTFRITWQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2CCC2.Cl.Cl |
Origin of Product |
United States |
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